6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one
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Overview
Description
6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by cyclization to form the chromone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-(2-methylbenzoyl)-4H-chromen-4-one.
Reduction: Formation of 6-methoxy-3-(2-methylbenzyl)-4H-chromen-4-one.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3-(2-chlorobenzoyl)-4H-chromen-4-one
- 6-methoxy-3-(2-fluorobenzoyl)-4H-chromen-4-one
- 6-methoxy-3-(2-nitrobenzoyl)-4H-chromen-4-one
Uniqueness
6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methylbenzoyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
6-methoxy-3-(2-methylbenzoyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-5-3-4-6-13(11)17(19)15-10-22-16-8-7-12(21-2)9-14(16)18(15)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXRAXHJSHIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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